molecular formula C9H17NO4 B14145827 Ethyl 4-methyl-3-(nitromethyl)pentanoate CAS No. 128013-62-7

Ethyl 4-methyl-3-(nitromethyl)pentanoate

Cat. No.: B14145827
CAS No.: 128013-62-7
M. Wt: 203.24 g/mol
InChI Key: ZIEJYHSKLDEJFI-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-(nitromethyl)pentanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular ester has a molecular formula of C9H17NO4 and a molecular weight of 203.23558 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methyl-3-(nitromethyl)pentanoate can be synthesized through the esterification of 4-methyl-3-(nitromethyl)pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-(nitromethyl)pentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 4-methyl-3-(nitromethyl)pentanoic acid and ethanol.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) under mild pressure and temperature.

    Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products Formed

    Hydrolysis: 4-methyl-3-(nitromethyl)pentanoic acid and ethanol.

    Reduction: 4-methyl-3-(aminomethyl)pentanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methyl-3-(nitromethyl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-(nitromethyl)pentanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The nitro group can be reduced to an amine, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-methyl-3-(nitromethyl)pentanoate can be compared with other esters such as:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Known for its fruity odor, used in flavoring and fragrances.

    Ethyl propionate: Used in the food industry for its fruity aroma.

Properties

IUPAC Name

ethyl 4-methyl-3-(nitromethyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-4-14-9(11)5-8(7(2)3)6-10(12)13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEJYHSKLDEJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274956
Record name Ethyl 4-methyl-3-(nitromethyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128013-62-7
Record name Ethyl 4-methyl-3-(nitromethyl)pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128013-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-3-(nitromethyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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